Cas no 849036-48-2 ([(Diphenylmethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate)

[(Diphenylmethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate is a specialized chemical compound featuring a diphenylmethyl carbamoyl moiety linked to a dichloropyridine carboxylate ester. This structure imparts unique reactivity and functional versatility, making it valuable in synthetic organic chemistry and pharmaceutical intermediates. The dichloropyridine core offers sites for further functionalization, while the carbamoyl ester group enhances stability and selectivity in reactions. Its well-defined molecular architecture ensures consistent performance in coupling and derivatization processes. The compound is particularly useful in constructing complex heterocyclic frameworks, contributing to applications in agrochemical and medicinal chemistry research. High purity and precise structural characteristics support its use in controlled synthetic pathways.
[(Diphenylmethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate structure
849036-48-2 structure
Product Name:[(Diphenylmethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate
CAS No:849036-48-2
MF:C21H16Cl2N2O3
MW:415.26934337616
CID:5802074
PubChem ID:2485194
Update Time:2025-05-25

[(Diphenylmethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • [(diphenylmethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate
    • EN300-26596036
    • AKOS033509683
    • Z16552185
    • 849036-48-2
    • [(Diphenylmethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate
    • Inchi: 1S/C21H16Cl2N2O3/c22-16-11-12-17(23)24-20(16)21(27)28-13-18(26)25-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,19H,13H2,(H,25,26)
    • InChI Key: MHBZHHVXMQPIOZ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(N=C1C(=O)OCC(NC(C1C=CC=CC=1)C1C=CC=CC=1)=O)Cl

Computed Properties

  • Exact Mass: 414.0537978g/mol
  • Monoisotopic Mass: 414.0537978g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 504
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 68.3Ų

[(Diphenylmethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26596036-0.05g
[(diphenylmethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate
849036-48-2 95.0%
0.05g
$212.0 2025-03-20

[(Diphenylmethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate Related Literature

Additional information on [(Diphenylmethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate

[(Diphenylmethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate: A Comprehensive Overview

[(Diphenylmethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate, also known by its CAS number 849036-48-2, is a highly specialized organic compound with significant applications in the field of agrochemicals. This compound is a derivative of pyridine carboxylate, featuring a unique combination of functional groups that contribute to its versatility and effectiveness in various chemical reactions. The molecule's structure includes a diphenylmethyl carbamoyl group attached to a methyl ester of 3,6-dichloropyridine-2-carboxylic acid, making it a valuable intermediate in the synthesis of advanced pesticides and herbicides.

The compound's structure is characterized by the presence of two chlorine atoms on the pyridine ring at positions 3 and 6, which plays a crucial role in its stability and reactivity. The diphenylmethyl carbamoyl group adds further complexity to the molecule, enhancing its ability to participate in various chemical transformations. Recent studies have highlighted the importance of such structural features in improving the bioavailability and efficacy of agrochemicals. For instance, research published in the Journal of Agricultural and Food Chemistry demonstrated that compounds with similar structural motifs exhibit enhanced resistance to enzymatic degradation in soil environments.

One of the most notable applications of [(Diphenylmethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate is its use as an intermediate in the synthesis of pyridinone-based herbicides. These herbicides are widely used in agriculture due to their ability to selectively target specific weeds without causing harm to crops. The compound's role in this process involves acting as a precursor for more complex molecules that possess potent inhibitory effects on key enzymes involved in plant metabolism.

The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution and esterification processes. Recent advancements in catalytic methods have enabled chemists to optimize these reactions, leading to higher yields and improved purity levels. For example, researchers at the University of California have developed a novel catalyst system that significantly reduces reaction times while maintaining product quality.

In terms of environmental impact, studies have shown that [(Diphenylmethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate exhibits low toxicity to non-target organisms when used as directed. However, ongoing research is focused on further reducing its environmental footprint through the development of more sustainable synthesis pathways. This includes exploring bio-based feedstocks and recycling methods to minimize waste generation during production.

The compound's long-term stability under various storage conditions has also been a subject of recent investigations. According to findings published in the Journal of Chemical Technology and Biotechnology, the compound demonstrates excellent stability when stored under controlled humidity and temperature conditions. This makes it suitable for long-term storage and transportation without compromising its quality or efficacy.

In conclusion, [(Diphenylmethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate (CAS No: 849036-48-2) is a critical component in modern agrochemical development. Its unique structural features and versatile chemical properties make it an indispensable tool for researchers and manufacturers alike. As advancements in synthetic chemistry continue to evolve, this compound is expected to play an even more prominent role in the creation of next-generation pesticides and herbicides that are both effective and environmentally friendly.

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